![molecular formula C16H16FNO2 B4931488 ethyl [(3-fluorophenyl)amino](phenyl)acetate](/img/structure/B4931488.png)
ethyl [(3-fluorophenyl)amino](phenyl)acetate
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Overview
Description
Ethyl [(3-fluorophenyl)amino](phenyl)acetate, also known as Ethyl 3-Fluoro-α-(2-phenyl-2-(pyridin-2-yl)ethyl)benzeneacetate, is a chemical compound that belongs to the class of phenylacetates. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl [(3-fluorophenyl)amino](phenyl)acetate [(3-fluorophenyl)amino](phenyl)acetate involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. By inhibiting these enzymes, ethyl [(3-fluorophenyl)amino](phenyl)acetate [(3-fluorophenyl)amino](phenyl)acetate can increase the levels of acetylcholine in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl [(3-fluorophenyl)amino](phenyl)acetate [(3-fluorophenyl)amino](phenyl)acetate can have various biochemical and physiological effects. For example, this compound has been shown to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl [(3-fluorophenyl)amino](phenyl)acetate [(3-fluorophenyl)amino](phenyl)acetate in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of ethyl [(3-fluorophenyl)amino](phenyl)acetate [(3-fluorophenyl)amino](phenyl)acetate in scientific research. One potential area of research is the development of new drugs based on this compound. Additionally, this compound could be investigated for its potential applications in the treatment of various diseases, such as Alzheimer's disease and cancer. Further studies could also be conducted to investigate the mechanism of action of this compound and its potential effects on various biological processes.
Synthesis Methods
The synthesis of ethyl [(3-fluorophenyl)amino](phenyl)acetate [(3-fluorophenyl)amino](phenyl)acetate involves the reaction of ethyl 3-amino-α-(2-phenyl-2-(pyridin-2-yl)ethyl)benzeneacetate with fluorobenzene in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography.
Scientific Research Applications
Ethyl [(3-fluorophenyl)amino](phenyl)acetate [(3-fluorophenyl)amino](phenyl)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, this compound has been investigated for its potential application in the treatment of cancer and other diseases.
properties
IUPAC Name |
ethyl 2-(3-fluoroanilino)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-20-16(19)15(12-7-4-3-5-8-12)18-14-10-6-9-13(17)11-14/h3-11,15,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKRXSXTKPPCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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